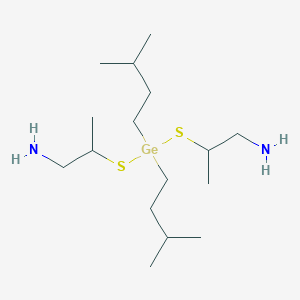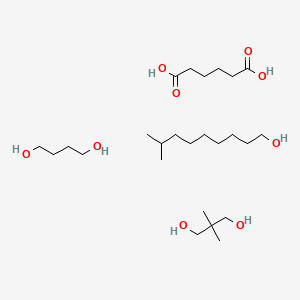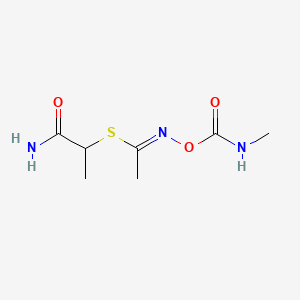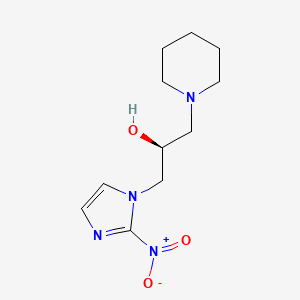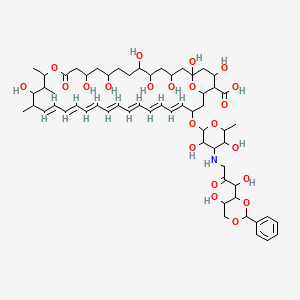
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B is a derivative of amphotericin B, a well-known antifungal polyene macrolide antibiotic. This compound is characterized by the presence of a benzylidene group attached to the fructosyl moiety, which modifies its chemical and biological properties. Amphotericin B and its derivatives are primarily used to treat fungal infections due to their ability to bind to ergosterol in fungal cell membranes, leading to cell death.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-fructose are protected using benzylidene to form 4,6-O-benzylidene-D-fructose.
Formation of Glycosidic Bond: The protected fructose is then reacted with amphotericin B under specific conditions to form the glycosidic bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Large-Scale Protection: Efficient protection of hydroxyl groups in fructose.
Optimized Glycosidation: Controlled reaction conditions to ensure the formation of the desired glycosidic bond.
Purification: Advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the benzylidene group or other functional groups.
Substitution: The benzylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
科学研究应用
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosidation reactions and the effects of benzylidene protection.
Biology: Investigated for its interactions with fungal cell membranes and its antifungal properties.
Medicine: Explored for its potential as an antifungal agent with modified pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
作用机制
The mechanism of action of N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B involves its interaction with ergosterol in fungal cell membranes. This interaction leads to the formation of transmembrane channels, causing leakage of cellular ions and ultimately cell death. The benzylidene group may influence the compound’s binding affinity and selectivity for ergosterol, potentially altering its antifungal efficacy.
相似化合物的比较
Similar Compounds
Amphotericin B: The parent compound, widely used as an antifungal agent.
Nystatin: Another polyene macrolide with similar antifungal properties.
Natamycin: A polyene antibiotic used in food preservation and antifungal treatments.
Uniqueness
N-(1-Deoxy-4,6-O-benzylidene-D-fructos-1-yl)amphotericin B is unique due to the presence of the benzylidene group, which modifies its chemical properties and potentially its biological activity. This modification can lead to differences in pharmacokinetics, binding affinity, and antifungal efficacy compared to other polyene macrolides.
属性
CAS 编号 |
136365-26-9 |
|---|---|
分子式 |
C60H87NO22 |
分子量 |
1174.3 g/mol |
IUPAC 名称 |
(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[3-hydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C60H87NO22/c1-34-20-16-13-11-9-7-5-6-8-10-12-14-19-23-42(81-59-55(74)51(53(72)37(4)80-59)61-32-46(68)54(73)56-47(69)33-78-58(82-56)38-21-17-15-18-22-38)29-48-50(57(75)76)45(67)31-60(77,83-48)30-41(64)27-44(66)43(65)25-24-39(62)26-40(63)28-49(70)79-36(3)35(2)52(34)71/h5-23,34-37,39-45,47-48,50-56,58-59,61-67,69,71-74,77H,24-33H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,20-16+,23-19+ |
InChI 键 |
YYVJNIYMABZJJH-JUDDJSFDSA-N |
手性 SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O |
规范 SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C4C(COC(O4)C5=CC=CC=C5)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


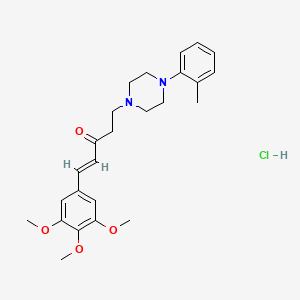
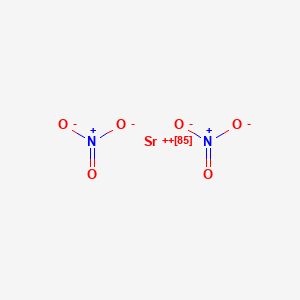
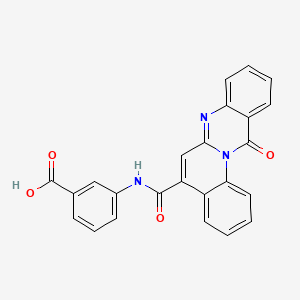


![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
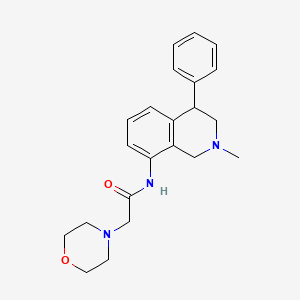
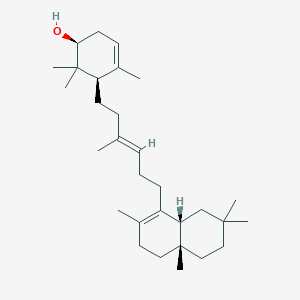

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
